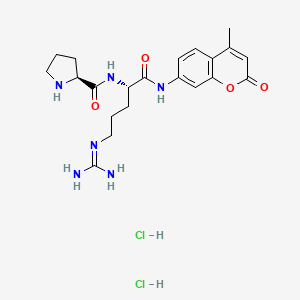
H-Pro-Arg-AMC 2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Pro-Arg-AMC 2HCl is a dipeptide-amino acid derivative, a compound composed of two amino acids linked together by a peptide bond. It was first synthesized in the early 1990s and is widely used in scientific research for its ability to mimic the action of neurotransmitters in the brain. This compound has been found to have a wide range of biochemical and physiological effects, including the regulation of neurotransmitter release, the modulation of synaptic plasticity, and the induction of neuroprotective effects.
Wirkmechanismus
H-Pro-Arg-AMC 2HCl acts as an agonist of the neurotransmitter acetylcholine, binding to the acetylcholine receptor and activating it. This activation of the receptor leads to a cascade of biochemical events, resulting in the release of neurotransmitters and the modulation of synaptic plasticity.
Biochemical and Physiological Effects
H-Pro-Arg-AMC 2HCl has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate, dopamine, and serotonin, which are involved in learning and memory. It has also been found to induce neuroprotective effects, such as the prevention of apoptosis, or programmed cell death, and the promotion of neurogenesis, or the formation of new neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The use of H-Pro-Arg-AMC 2HCl in laboratory experiments has several advantages. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. Additionally, its effects are reversible, meaning that it is possible to study the effects of the compound over time. However, its use also has some limitations. It is not as potent as some other compounds, and its effects can vary depending on the concentration and the type of tissue being studied.
Zukünftige Richtungen
The potential future directions for research into H-Pro-Arg-AMC 2HCl are numerous. It could be used to further investigate the mechanisms of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It could also be used to study the effects of drugs on the nervous system, or to develop new therapies for neurological disorders. Additionally, it could be used to study the effects of aging on the brain, or to investigate the role of neurotransmitters in learning and memory. Finally, it could be used to study the effects of environmental toxins on the brain.
Synthesemethoden
H-Pro-Arg-AMC 2HCl is synthesized through a two-step process. First, the two amino acids, proline and arginine, are coupled together to form the dipeptide Pro-Arg. Then, the dipeptide is reacted with a derivative of the neurotransmitter acetylcholine, known as acetylcholine chloride, to form the compound H-Pro-Arg-AMC 2HCl. This reaction is catalyzed by a strong acid such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
H-Pro-Arg-AMC 2HCl has been widely used in scientific research for its ability to mimic the action of neurotransmitters in the brain. It has been used to study the regulation of neurotransmitter release, the modulation of synaptic plasticity, and the induction of neuroprotective effects. It has also been used to study the effects of drugs on the nervous system, as well as to investigate the mechanisms of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4.2ClH/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15;;/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25);2*1H/t15-,16-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWVWKLSMKEFON-SXBSVMRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-Arg-AMC 2HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


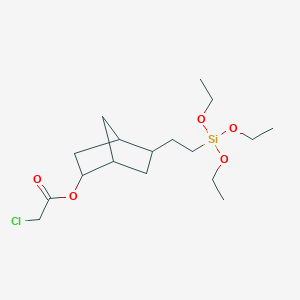
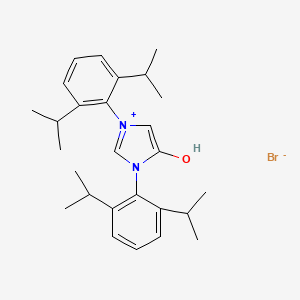
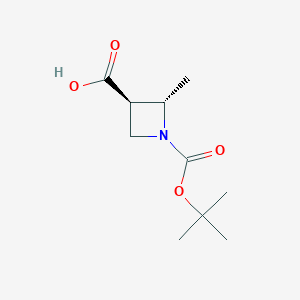
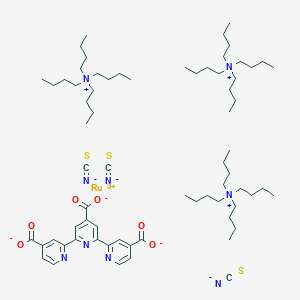


![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)

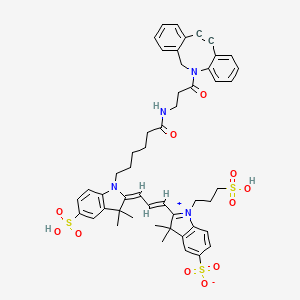

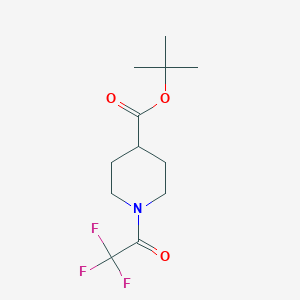
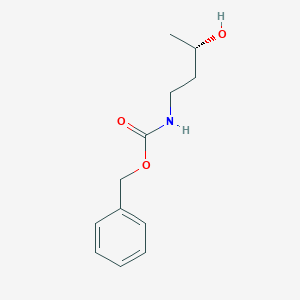
![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)